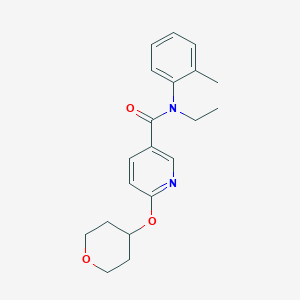

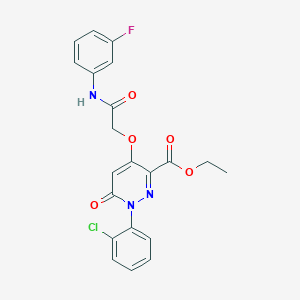

![molecular formula C17H19FN2O4S B2572400 4-(dimethylsulfamoyl)-N-[2-(4-fluorophenoxy)ethyl]benzamide CAS No. 433942-60-0](/img/structure/B2572400.png)

4-(dimethylsulfamoyl)-N-[2-(4-fluorophenoxy)ethyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(dimethylsulfamoyl)-N-[2-(4-fluorophenoxy)ethyl]benzamide, also known as DMSO, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMSO is a highly polar and water-soluble compound that has been used as a solvent for a wide range of biological molecules, including proteins, nucleic acids, and carbohydrates.

Aplicaciones Científicas De Investigación

Use in Polyamide Synthesis S. Hsiao, Chin‐Ping Yang, and Shin-Hung Chen (2000) explored the synthesis of polyamides using aromatic nucleophilic substitution reactions involving similar benzamide compounds. These polyamides exhibited good solubility, thermal stability, and formed transparent, flexible films, indicating potential applications in material science and engineering (Hsiao, Yang, & Chen, 2000).

PET Imaging for Alzheimer's Disease V. Kepe et al. (2006) utilized a similar molecular imaging probe in positron emission tomography (PET) to quantify serotonin 1A receptor densities in Alzheimer's disease patients. This application in neuroimaging demonstrates the potential of benzamide derivatives in diagnostic imaging for neurological disorders (Kepe et al., 2006).

Anticonvulsant Activity Clark Cr (1988) compared the anticonvulsant properties of a related benzamide compound with traditional antiepileptic drugs. The compound showed potent anticonvulsant effects in models, suggesting its potential use in epilepsy treatment (Clark Cr, 1988).

Fluorescent Probe for Toxic Benzenethiols Z. Wang et al. (2012) developed a fluorescent probe using a similar benzamide compound for detecting toxic benzenethiols. This highlights its application in environmental and biological sciences for sensitive and selective detection of hazardous substances (Wang et al., 2012).

Development of Novel Insecticides Masanori Tohnishi et al. (2005) researched the insecticidal properties of a benzamide derivative, showcasing its potential as a novel class of insecticide for controlling lepidopterous insects in agricultural settings (Tohnishi et al., 2005).

PET Molecular Imaging Probes for Malignant Melanoma Ayoung Pyo et al. (2020) developed a PET imaging probe based on a pyridine-based benzamide derivative for detecting melanoma lesions. This illustrates its potential use in early-stage cancer diagnosis (Pyo et al., 2020).

Synthesis of Anti-Tubercular Compounds Urja D. Nimbalkar et al. (2018) synthesized novel benzamide derivatives for anti-tubercular activity, indicating its role in the development of new therapeutic agents for tuberculosis (Nimbalkar et al., 2018).

Mecanismo De Acción

Target of Action

Similar benzamide-derived compounds have been found to target the fungal lipid-transfer protein sec14 .

Mode of Action

It can be inferred from related benzamide compounds that it may interact with its targets, leading to changes in their function .

Biochemical Pathways

Based on the target of action, it can be inferred that lipid-transfer pathways might be affected .

Result of Action

Based on the mode of action, it can be inferred that it may lead to changes in the function of its target proteins .

Propiedades

IUPAC Name |

4-(dimethylsulfamoyl)-N-[2-(4-fluorophenoxy)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O4S/c1-20(2)25(22,23)16-9-3-13(4-10-16)17(21)19-11-12-24-15-7-5-14(18)6-8-15/h3-10H,11-12H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRQPAYLTFNCLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2572324.png)

![4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide](/img/structure/B2572326.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine](/img/structure/B2572329.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2572331.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2572338.png)